Potassium trifluoro(2-fluoro-6-formylphenyl)borate
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Overview
Description
Potassium trifluoro(2-fluoro-6-formylphenyl)borate is an organoboron compound with the molecular formula C7H4BF4KO. It is a crystalline solid that is stable under normal conditions and has a molecular weight of 230.01 g/mol . This compound is part of the organotrifluoroborates family, which are known for their stability and reactivity in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-fluoro-6-formylphenyl)borate can be synthesized through the reaction of 2-fluoro-6-formylphenylboronic acid with potassium trifluoroborate. The reaction typically involves the use of a base such as potassium carbonate in an aqueous medium, followed by crystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-fluoro-6-formylphenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium-based catalysts are often used in cross-coupling reactions.
Solvents: Aqueous or organic solvents such as ethanol or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds .
Scientific Research Applications
Potassium trifluoro(2-fluoro-6-formylphenyl)borate has several applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(2-fluoro-6-formylphenyl)borate in chemical reactions involves the activation of the borate group, which facilitates the transfer of the phenyl group to a palladium catalyst in cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(2-formylphenyl)borate
- Potassium trifluoro(N-methylheteroaryl)borates
- Potassium (3-fluoro-2-formylphenyl)trifluoroborate
Uniqueness
Potassium trifluoro(2-fluoro-6-formylphenyl)borate is unique due to the presence of both a formyl and a fluoro group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for synthesizing complex molecules with specific functional groups .
Properties
IUPAC Name |
potassium;trifluoro-(2-fluoro-6-formylphenyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4O.K/c9-6-3-1-2-5(4-13)7(6)8(10,11)12;/h1-4H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMXPCRSVOVVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC=C1F)C=O)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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